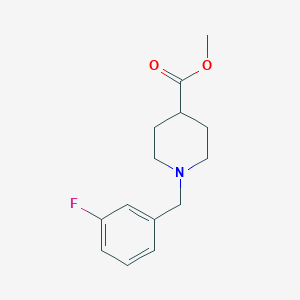

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Description

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a piperidine derivative characterized by a 3-fluorobenzyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. methyl) .

Properties

IUPAC Name |

methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDVRSAZKXOIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382423 | |

| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383146-94-9 | |

| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The most commonly reported synthetic route to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate involves two key steps:

- Benzylation of 4-piperidinecarboxylic acid or its derivatives with 3-fluorobenzyl chloride to introduce the 3-fluorobenzyl substituent at the nitrogen atom of the piperidine ring.

- Esterification of the carboxylic acid moiety to form the methyl ester, typically using methanol under acidic or catalytic conditions.

This approach leverages the nucleophilicity of the piperidine nitrogen to react with the benzyl halide and subsequent conversion of the acid to its methyl ester.

Detailed Preparation Procedure

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | N-Benzylation | 4-piperidinecarboxylic acid + 3-fluorobenzyl chloride + base (e.g., sodium hydride or potassium carbonate) | Typically performed in an aprotic solvent like DMF or acetonitrile at room temperature to moderate heat. The base deprotonates the amine, facilitating nucleophilic substitution on the benzyl chloride. |

| 2 | Esterification | Resulting N-(3-fluorobenzyl)-4-piperidinecarboxylic acid + methanol + acid catalyst (e.g., HCl or sulfuric acid) | Reflux conditions for several hours to drive ester formation. Alternatively, methylation can be achieved using diazomethane for higher yields. |

This method is supported by synthesis descriptions indicating the use of 4-piperidinecarboxylic acid derivatives and benzyl halides in the presence of bases, followed by esterification with methanol to yield the methyl ester.

Alternative Synthetic Routes and Considerations

- Direct esterification before benzylation: In some cases, 4-piperidinecarboxylic acid is first converted to the methyl ester, then subjected to benzylation. This can sometimes improve selectivity and ease purification.

- Use of protecting groups: To avoid side reactions, protecting groups on the piperidine nitrogen or carboxyl group may be employed during intermediate steps, especially in complex synthetic schemes.

- Catalytic hydrogenation: For related compounds, hydrogenation steps are used to reduce intermediates or remove protecting groups, as described in related piperidine derivative syntheses.

Reaction Mechanism Insights

- The N-benzylation proceeds via nucleophilic substitution (S_N2) where the lone pair on the nitrogen attacks the electrophilic carbon of the benzyl chloride, displacing chloride.

- The esterification is a classic Fischer esterification involving protonation of the carboxyl group, nucleophilic attack by methanol, and loss of water to form the methyl ester.

Research Findings and Optimization

- Reaction yields and purity depend heavily on the choice of base, solvent, and temperature during benzylation.

- The fluorine substituent on the benzyl group can influence reaction kinetics due to electronic effects, requiring optimization of reaction times and conditions.

- Purification is typically achieved by column chromatography using silica gel and mixtures of chloroform and methanol as eluents to separate the desired product from side products and unreacted starting materials.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | 4-piperidinecarboxylic acid or methyl ester | Commercially available or synthesized |

| Benzylation reagent | 3-fluorobenzyl chloride | Requires careful handling due to reactivity |

| Base | Sodium hydride, potassium carbonate | Strong bases preferred for deprotonation |

| Solvent | DMF, acetonitrile | Polar aprotic solvents enhance nucleophilicity |

| Temperature (benzylation) | Room temperature to 60°C | Controlled to minimize side reactions |

| Esterification catalyst | Concentrated HCl or H2SO4 | Acid catalysis essential for ester formation |

| Temperature (esterification) | Reflux (65-80°C) | Ensures complete esterification |

| Purification | Silica gel chromatography | Eluent: chloroform/methanol mixtures |

Comparative Analysis with Related Piperidine Derivatives

While specific detailed synthetic routes for this compound are limited, related compounds such as Methyl 5-(3-fluorophenyl)piperidine-3-carboxylate follow analogous synthetic strategies involving aldehyde condensation, esterification, and substitution reactions. The key difference lies in the position and nature of substitution on the piperidine ring, affecting the choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes saponification under basic conditions (e.g., aqueous NaOH) to form the carboxylic acid derivative:

Reaction :

This reaction is critical for generating derivatives with enhanced solubility or bioavailability .

Nucleophilic Substitution

The piperidine nitrogen’s nucleophilicity enables substitution reactions with alkyl halides or aromatic electrophiles. For example, benzyl bromide reacts via an SN2 mechanism to form the 3-fluorobenzyl derivative .

Biochemical Interactions

-

Enzyme Inhibition : Derivatives of this compound are explored as inhibitors of enzymes like BACE1 and GSK3β. The 3-fluorobenzyl group may enhance binding affinity through hydrophobic interactions .

-

Antiviral Activity : Structural modifications (e.g., ester hydrolysis) are used to optimize antiviral properties against viruses like Ebola .

Structural Analysis

The compound’s structure includes:

Scientific Research Applications

Scientific Research Applications

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate has several notable applications:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to diverse chemical entities .

Biology

- Biological Interactions : The compound has been studied for its potential interactions with biological macromolecules, which may include enzymes and receptors. The fluorobenzyl group enhances binding affinity, making it a candidate for further biological investigations .

Medicine

- Pharmacological Research : Investigations into its pharmacological properties suggest potential therapeutic applications. It has been explored as a precursor in drug development for conditions requiring modulation of piperidine derivatives .

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, particularly in sectors requiring unique chemical properties .

Case Study 1: Antiviral Research

A study focused on the antiviral potential of piperidine derivatives, including this compound, highlighted its activity against coronaviruses. The research utilized multicomponent reactions to synthesize a library of compounds for screening against viral targets .

Case Study 2: Drug Development

Research published in medicinal chemistry journals indicated that derivatives of this compound exhibited selective inhibition of specific proteases involved in disease progression, such as ADAMTS7, which is linked to atherosclerosis. This selectivity suggests potential therapeutic uses in cardiovascular diseases .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| This compound | Piperidine derivative with fluorine | Drug precursor, biological studies |

| Methyl 1-benzyl-4-piperidinecarboxylate | Similar structure without fluorine | General organic synthesis |

| Methyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate | Fluorine at different position | Potential drug development |

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate and related compounds:

*Note: Molecular weight estimated based on ethyl analog.

Key Observations :

- Substituent Effects : The phenylsulfonyl group in Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate introduces strong electron-withdrawing effects, contrasting with the electron-neutral 3-fluorobenzyl group in the target compound. This may reduce nucleophilicity at the piperidine nitrogen .

- Stereochemistry : Compounds like benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate highlight the role of stereochemistry in biological activity, though the target compound’s stereochemical configuration remains unspecified in the evidence .

Biological Activity

Chemical Structure and Properties

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate features a piperidine ring substituted with a fluorobenzyl group. The fluorine atom is hypothesized to enhance the compound's lipophilicity and receptor binding affinity, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 235.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Neuroactive Properties

Research indicates that compounds with similar piperidine structures often exhibit neuroactive properties. This compound is suggested to act on various neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This aligns with findings from related compounds that have shown efficacy in treating mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study investigating similar piperidine derivatives found that modifications at the benzyl position significantly affected their binding affinity to serotonin receptors, suggesting that this compound may also exhibit selective receptor activity .

- In vivo studies have shown that related compounds can induce behavioral changes in rodent models, hinting at potential anxiolytic or antidepressant effects .

- Antiviral Activity :

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural similarities with other known compounds, it is hypothesized that this compound may interact with neurotransmitter receptors such as:

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Influence on mood regulation and anxiety responses.

Q & A

Q. What are the established synthetic routes for Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, derivatives of piperidinecarboxylate esters are synthesized by reacting piperidine precursors (e.g., methyl 4-piperidinecarboxylate) with fluorinated benzyl halides or aldehydes under catalytic conditions. Evidence from patent applications highlights the use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluorobenzaldehyde in multi-step reactions, with yields optimized by controlling temperature (20–100°C), solvent polarity (e.g., 1,4-dioxane or acetonitrile), and catalysts like palladium acetate .

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterize the compound using:

- NMR : Analyze - and -NMR spectra for diagnostic peaks (e.g., fluorobenzyl aromatic protons at ~7 ppm, piperidine methylene groups at 1.5–3.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1730 cm) and C-F bonds (~1200 cm) .

- Mass Spectrometry : Use high-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular ion peaks and fragmentation patterns .

Data Interpretation : Compare spectral data with structurally analogous compounds, such as ethyl 1-benzyl-4-phenylaminopiperidine-4-carboxylate, to validate assignments .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the alkylation of 4-piperidinecarboxylate esters with fluorinated benzyl groups?

Regioselectivity is influenced by steric and electronic factors. For example, the 3-fluorobenzyl group’s electron-withdrawing properties direct substitution to the piperidine nitrogen’s less hindered position. Use bulky bases (e.g., potassium carbonate) to deprotonate the piperidine nitrogen selectively, minimizing side reactions .

Experimental Design : Perform density functional theory (DFT) calculations to predict transition-state geometries or employ kinetic studies with varying solvents (polar aprotic vs. protic) to assess reaction pathways .

Q. How does the fluorobenzyl substituent impact the compound’s stability under physiological conditions?

The 3-fluoro group enhances metabolic stability by resisting oxidative degradation. However, ester hydrolysis remains a concern. To assess stability:

- Conduct accelerated stability studies in buffered solutions (pH 1–9) at 37°C.

- Monitor degradation via HPLC and identify hydrolytic products (e.g., free carboxylic acid) .

Contradiction Note : While some piperidinecarboxylates show hydrolytic susceptibility (e.g., ethyl 4-hydroxypiperidine-1-carboxylate), fluorinated analogs may exhibit enhanced stability due to reduced electron density at the ester carbonyl .

Q. What in silico methods predict the pharmacological activity of this compound derivatives?

Use molecular docking to evaluate interactions with target proteins (e.g., neurotransmitter receptors). For example:

- Dock the compound into the active site of σ-1 or NMDA receptors, leveraging structural data from hybrid quinazolinyl-piperidinyl derivatives .

- Calculate binding free energies (ΔG) and compare with known ligands using AutoDock Vina or Schrödinger Suite.

Validation : Correlate docking scores with in vitro assays (e.g., receptor binding affinity) to refine predictive models .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for similar piperidinecarboxylates?

Variability often arises from differences in:

- Catalyst loading (e.g., 0.1–5 mol% palladium acetate) .

- Purification methods (e.g., recrystallization vs. chromatography) . Recommendation : Replicate key steps (e.g., hydrazinolysis of esters to hydrazides) under standardized conditions and document purity via HPLC (>98%) .

Q. What analytical techniques differentiate positional isomers in fluorobenzyl-piperidine derivatives?

- NOESY NMR : Detect spatial proximity between fluorobenzyl protons and piperidine methyl groups.

- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.